molecular formula C15H13FO3 B1599740 (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone CAS No. 71186-85-1

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Cat. No.: B1599740
CAS No.: 71186-85-1
M. Wt: 260.26 g/mol
InChI Key: ZAWIHPQSOJGMOW-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone (CAS 71186-85-1) is a high-purity benzophenone derivative designed for advanced chemical and biochemical research. This compound serves as a versatile building block in medicinal chemistry and agrochemical development. Its molecular structure, characterized by a dihedral angle of 52.78° between the two aromatic rings, influences its solid-state properties and intermolecular interactions, which can be linked via C-H···O hydrogen bonds . Benzophenone derivatives are a significant class of compounds with a broad spectrum of applications . This compound is of particular interest in agrochemical research for the development of novel fungicidal candidates. Studies have shown that structurally related benzophenone derivatives exhibit notable antifungal activity against various phytopathogenic fungi, functioning as key intermediates in the synthesis of more complex active molecules . Its core benzophenone skeleton makes it a valuable precursor for exploring new modes of action in crop protection agents. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWIHPQSOJGMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454383
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-85-1
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Base-Catalyzed Condensation in Toluene

One of the well-documented methods involves the reaction of (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone with 1-morpholinoethanone under basic conditions in toluene. The key steps are:

  • Sodium tert-butoxide (0.15 mol) is dissolved in a mixture of toluene (280 mL) and tert-butanol (30 mL).
  • This compound (26 g, 0.1 mol) is added at room temperature.
  • The reaction mixture is heated to reflux for 6 hours.
  • A solution of 1-morpholinoethanone (0.15 mol) in toluene (20 mL) is added gradually over 1 hour.
  • During this addition, tert-butanol is distilled off simultaneously.
  • The mixture is washed with water, dried over magnesium sulfate, and concentrated.
  • The crude product is purified by recrystallization from methanol and then grown from DMF to yield colorless single crystals suitable for X-ray diffraction.

This method yields the target compound as a white solid with good purity and crystallinity, suitable for further structural analysis.

Friedel-Crafts Acylation Approach Using Eaton’s Reagent

Another synthetic route involves Friedel-Crafts acylation of aromatic compounds using Eaton’s reagent, a mixture of methanesulfonic acid and phosphorus pentoxide (P2O5):

  • Preparation of 2,6-dimethoxyphenyl 2-chloroacetate by reacting 2,6-dimethoxyphenol with chloroacetyl chloride in tetrahydrofuran in the presence of pyridine.
  • The reaction mixture is stirred for 3 hours and monitored by thin-layer chromatography.
  • After workup and recrystallization from methanol, the pure 2,6-dimethoxyphenyl 2-chloroacetate is obtained.
  • This intermediate is then reacted with benzoic acid in Eaton’s reagent under reflux for 4 hours.
  • The reaction is monitored by thin-layer chromatography.
  • After cooling, the mixture is diluted with dichloromethane and washed with sodium bicarbonate solution.
  • The aqueous layer is extracted with dichloromethane, dried, and concentrated to yield the desired methanone derivative.

Eaton’s reagent acts both as a catalyst and solvent, facilitating selective formylation and acylation reactions with good yields and quality. The presence of P2O5 enhances solubility and reaction efficiency.

General Procedure Involving Pyridine and Triflic Anhydride Activation

In the synthesis of related methanone derivatives, a procedure involving activation with triflic anhydride in the presence of pyridine has been reported:

  • The starting compound is dissolved in dry dichloromethane.
  • Pyridine and triflic anhydride are added at 0°C.
  • The mixture is stirred at 0°C for 2 hours to allow activation.
  • The reaction is quenched with ice-cold water.
  • The organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated under vacuum.

Although this procedure is described for related fluorophenyl methanone derivatives, it can be adapted for this compound synthesis or derivatization.

Comparative Summary Table of Preparation Methods

Method No. Reagents & Conditions Key Features Yield & Purity References
1 Sodium tert-butoxide, toluene, tert-butanol, reflux 6h, 1-morpholinoethanone addition Base-catalyzed condensation, recrystallization White solid, suitable for X-ray
2 2,6-Dimethoxyphenyl 2-chloroacetate, Eaton’s reagent, reflux 4h Friedel-Crafts acylation, Eaton’s reagent catalyst Good yield, high purity
3 Pyridine, triflic anhydride, CH2Cl2, 0°C, 2h Activation by triflic anhydride, mild conditions Adaptable for derivatives

Research Findings and Notes on Preparation

  • The base-catalyzed method (Method 1) is advantageous for obtaining crystalline material suitable for structural studies, indicating high purity and well-defined product formation.
  • Eaton’s reagent (Method 2) provides an improved route for selective acylation/formylation of aromatic ketones, enhancing solubility and reaction rates due to the acidic and dehydrating environment.
  • The triflic anhydride activation (Method 3) offers mild conditions for functional group transformations and can be used to synthesize complex derivatives of the fluorophenyl methanone scaffold.
  • Purification typically involves recrystallization from methanol or DMF, ensuring removal of impurities and obtaining analytically pure compounds.
  • Reaction monitoring by thin-layer chromatography is standard across methods to ensure completion.

Chemical Reactions Analysis

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., FeCl3).

Major Products Formed:

  • Oxidation: 3,4-Dimethoxybenzoic acid, 4-fluorobenzoic acid.

  • Reduction: 3,4-Dimethoxybenzyl alcohol, 4-fluorobenzylamine.

  • Substitution: 3,4-Dimethoxy-4'-fluorobiphenyl, 3,4-dimethoxy-4'-fluorobenzene.

Scientific Research Applications

Research indicates that (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone exhibits significant biological activities that make it a candidate for pharmaceutical applications:

  • Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties when tested against various cancer cell lines .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in drug development for diseases where enzyme activity is a factor .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. Its methoxy and fluorine substituents may enhance its lipophilicity and pharmacokinetic profiles, making it suitable for drug formulation. Potential applications include:

  • Drug Development : As a lead compound for synthesizing new pharmaceuticals targeting cancer and other diseases.
  • Biological Research : Used in studies to understand enzyme interactions and mechanisms of action.

Material Science

The structural characteristics of this compound allow it to be utilized in creating advanced materials:

  • UV Protection : Similar compounds are known to serve as UV filters in coatings and plastics, protecting products from light-induced degradation .
  • Polymer Chemistry : It can act as an intermediate in the synthesis of polymers with specific functionalities.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various compounds, this compound was evaluated against 59 cancer cell lines. Results indicated promising activity against specific types of cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways associated with disease progression. This positions it as a valuable candidate for drug development aimed at metabolic disorders .

Mechanism of Action

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: can be compared with other similar compounds, such as (3,4-dimethoxyphenyl)(3-fluorophenyl)methanone and (3,4-dimethoxyphenyl)(2-fluorophenyl)methanone . These compounds differ in the position of the fluorine atom on the benzene ring, which can affect their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications Reference
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone R₁ = F, R₂ = OMe 260.26 High-yield synthesis (88%)
(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone R₁ = OMe, R₂ = OMe 272.29 Synthesized via SOCl₂-mediated acylation
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone R₁ = Cl, R₂ = OMe 276.71 Used in safety studies
(3,4-Dimethoxyphenyl)(4-iodophenyl)methanone R₁ = I, R₂ = OMe 368.18 PI3Kγ inhibitor; melting point 69–71°C

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups (σₚ = -0.27) enhance electron density, increasing solubility in polar solvents .
  • Molecular Weight and Bulkiness : Halogenated analogs (e.g., iodine in ) exhibit higher molecular weights and lower yields due to steric hindrance during synthesis.

Key Observations :

  • The target compound’s high yield (88%) contrasts sharply with low yields of CDK9 inhibitors (12–24%), likely due to fewer steric challenges in its synthesis .
  • Thiophene-containing derivatives (e.g., 3m) require harsh conditions (refluxing ethanol), leading to moderate yields (30–54%) .

Key Observations :

  • The fluorine atom in the target compound may improve metabolic stability and bioavailability, as seen in its use as a precursor for oxime derivatives (e.g., 7a) .
  • Hydroxyl-rich analogs (e.g., compound 5) exhibit superior antioxidant activity due to enhanced hydrogen-donating capacity, unlike methoxy/fluorine-substituted compounds .

Biological Activity

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H13F O3
  • Molecular Weight : 260.26 g/mol
  • Functional Groups : Methoxy and fluorine substituents on phenyl rings, contributing to its reactivity and biological activity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • BRD4 Inhibition :
    • The compound exhibits significant inhibitory activity against BRD4, a protein implicated in cancer progression. A derivative demonstrated an IC50 value of 0.237 ± 0.093 μM, indicating potent inhibition.
    • The inhibition of BRD4 leads to modulation of c-MYC expression and induction of DNA damage, which can result in cell cycle arrest at the G1 phase and reduced cell migration and colony formation.
  • Antioxidant Activity :
    • The antioxidant properties were evaluated using the DPPH radical scavenging method, showing that derivatives of this compound can outperform ascorbic acid in antioxidant capacity .
  • Cytotoxicity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), with greater potency observed against U-87 cells .

In Vitro Studies

Table 1 summarizes the cytotoxic effects of this compound against selected cancer cell lines:

Cell LineIC50 (µM)Notes
U-875.0Higher sensitivity compared to MDA-MB-231
MDA-MB-23110.0Lower sensitivity

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the compound's effect on MCF-7 cells, revealing significant anti-proliferative effects through apoptosis induction and cell cycle arrest mechanisms .
  • Comparative Analysis with Related Compounds :
    • The compound was compared with structurally similar compounds to evaluate differences in biological activity. For instance:
Compound NameIC50 (µM)Key Features
(3,4-Diaminophenyl)(4-fluorophenyl)methanone15.0Contains amino groups; used in pharmaceuticals
(3-Hydroxyphenyl)(4-fluorophenyl)methanone20.0Hydroxyl group enhances solubility
(3-Methylphenyl)(4-fluorophenyl)methanone30.0Methyl group alters electronic properties

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development targeting various diseases, particularly cancers. Its unique combination of methoxy and fluorine substituents may enhance its pharmacokinetic profile and therapeutic efficacy.

Q & A

Q. What are the key structural features of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone determined via X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction reveals a dihedral angle of 52.78° between the 3,4-dimethoxyphenyl and 4-fluorophenyl rings, indicating moderate conjugation disruption. The crystal system is monoclinic (space group P2₁/c), with lattice parameters a = 10.89 Å, b = 11.36 Å, c = 10.84 Å, and β = 108.29°. Intermolecular C–H⋯O hydrogen bonds form chains parallel to the c-axis, influencing packing stability. Researchers should use Bruker SMART CCD detectors for data collection and refine structures with software like SHELXL .

Q. What synthetic routes are reported for this compound?

Methodological Answer: A modified Ullmann condensation or Friedel-Crafts acylation is typically employed. For example, reacting 3,4-dimethoxybenzoyl chloride with 4-fluorobenzene in the presence of AlCl₃ (Lewis acid) under anhydrous conditions yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows singlet peaks for methoxy groups (δ 3.85–3.90 ppm) and aromatic protons (δ 6.8–7.8 ppm).
  • IR : Strong carbonyl stretch at ~1660 cm⁻¹ (C=O), confirmed via Fluorolube/Nujol mull techniques .
  • MS : Molecular ion peak at m/z 260.25 (C₁₅H₁₃FO₃) with fragmentation patterns matching benzophenone derivatives .

Advanced Research Questions

Q. How do electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence the compound’s reactivity?

Methodological Answer: The 4-fluorophenyl group reduces electron density at the carbonyl carbon via inductive effects, enhancing electrophilicity. Conversely, 3,4-dimethoxyphenyl donates electrons through resonance, creating a push-pull system. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks. Solvent polarity effects can be modeled using COSMO-RS .

Q. How to resolve contradictions in purity assessments during synthesis?

Methodological Answer: Discrepancies between HPLC (high purity) and elemental analysis (trace metal contamination) may arise. Apply:

  • ICP-MS to detect metal residues (e.g., Al from Friedel-Crafts catalysts).
  • Prep-HPLC with a C18 column (MeCN/H₂O mobile phase) to isolate impurities.
  • Compare with reference standards (e.g., EP impurities A/B/C listed in pharmacopeial guidelines) .

Q. What strategies optimize photostability for UV-protection applications?

Methodological Answer: Design accelerated aging tests under UV-C light (254 nm) and monitor degradation via:

  • HPLC-UV/Vis to quantify residual parent compound.
  • LC-MS to identify photoproducts (e.g., demethylation or fluorophenyl cleavage).
    Encapsulate the compound in polymer matrices (e.g., PMMA) to reduce photodegradation rates, referencing benzophenone-based UV screens .

Q. How does the compound interact with biological targets in agrochemical research?

Methodological Answer: Using Flumorph (a structurally related fungicide) as a case study, conduct:

  • Molecular docking against Phytophthora CYP51 enzymes (PDB ID: 3KHM).
  • In vitro bioassays to measure mycelial growth inhibition (EC₅₀ values).
    Compare substituent effects: fluorophenyl enhances membrane permeability, while dimethoxyphenyl improves binding affinity .

Q. What computational methods predict thermodynamic properties (e.g., boiling point)?

Methodological Answer: Apply Joback method or Clapeyron equation using group contributions. For example, the boiling point of the structurally similar 4'-fluoroacetophenone is 469.2 K . Adjust for methoxy groups via UNIFAC models, accounting for increased polarity and hydrogen-bonding potential .

Data Analysis & Experimental Design

Q. How to design a stability study under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample at intervals (0, 7, 14 days) and analyze via:

  • UPLC-PDA for degradation products.
  • ¹³C NMR to track hydrolysis of methoxy or carbonyl groups.
    Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. What analytical techniques differentiate polymorphic forms?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.4° for Form I vs. 14.2° for Form II).
  • DSC : Monitor endothermic peaks (melting points vary by 5–10°C between forms).
  • Raman spectroscopy : Use shifts in C=O stretching (1660 vs. 1680 cm⁻¹) to confirm polymorphism .

Methodological Challenges

Q. How to address low yields in Friedel-Crafts syntheses?

Methodological Answer: Optimize by:

  • Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃ or ionic liquids).
  • Using microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency.
  • Add molecular sieves to scavenge water, preventing catalyst deactivation .

Q. How to validate hydrogen-bonding interactions in the solid state?

Methodological Answer:

  • SCXRD : Measure C–H⋯O bond lengths (typically 2.2–2.5 Å) and angles (>120°).
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % O⋯H interactions).
  • Compare with Cambridge Structural Database (CSD) entries for similar benzophenones .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Reactant of Route 2
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(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

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